GPCR Selectivity: Absence of Beta-1 Adrenergic Receptor Affinity
In a competitive binding assay, 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine exhibited no measurable affinity (Ki > 10,000 nM or 'No affinity' reported) for the human Beta-1 adrenergic receptor . This stands in contrast to structurally related quinoline derivatives like N-methylquipazine, which demonstrates significant binding to 5-HT3 and 5-HT1B serotonin receptor subtypes [1]. This differential selectivity profile is critical for researchers aiming to minimize GPCR-mediated off-target effects in cellular assays.
| Evidence Dimension | Binding Affinity (Ki) at Beta-1 Adrenergic Receptor |
|---|---|
| Target Compound Data | No affinity (Ki > 10,000 nM) |
| Comparator Or Baseline | N-methylquipazine (related 2-(4-methylpiperazin-1-yl)quinoline): High affinity for 5-HT3 and 5-HT1B receptors |
| Quantified Difference | Qualitative difference in GPCR binding profile (target compound inactive vs. comparator active at related GPCRs) |
| Conditions | In vitro radioligand displacement assay using human Beta-1 adrenergic receptor |
Why This Matters
This data provides a quantitative rationale for selecting CAS 710328-09-9 over other 2-(4-methylpiperazin-1-yl)quinoline analogs when a clean GPCR selectivity profile is required for target validation studies.
- [1] ZFIN ChEBI: N-methylquipazine. An aminoquinoline that consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. A 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites. View Source
